![molecular formula C21H20N4OS B2723534 2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1115880-05-1](/img/structure/B2723534.png)
2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidoindole core structure, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable indole derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetamide formation: The final step involves the acylation of the intermediate with 2,4,6-trimethylphenylacetyl chloride under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfanyl and acetamide groups.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites. The compound may affect various molecular pathways depending on its specific interactions with proteins, enzymes, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(phenyl)acetamide: Lacks the trimethylphenyl group, which may affect its biological activity and solubility.
2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4-dimethylphenyl)acetamide: Similar structure but with fewer methyl groups, potentially altering its chemical properties.
Uniqueness
The presence of the 2,4,6-trimethylphenyl group in 2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide provides unique steric and electronic effects that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
IUPAC Name |
2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-12-8-13(2)18(14(3)9-12)25-17(26)10-27-21-20-19(22-11-23-21)15-6-4-5-7-16(15)24-20/h4-9,11,24H,10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTMFLPMPRKIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)
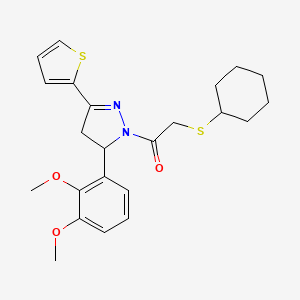
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2723456.png)
![N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723463.png)
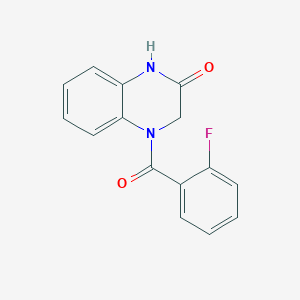
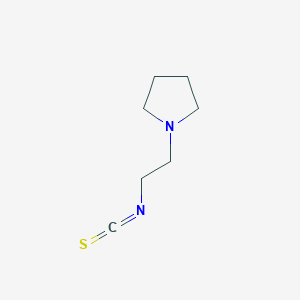
![N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide](/img/structure/B2723467.png)
![4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid](/img/structure/B2723469.png)
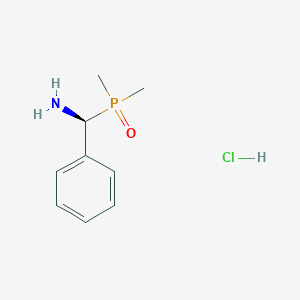
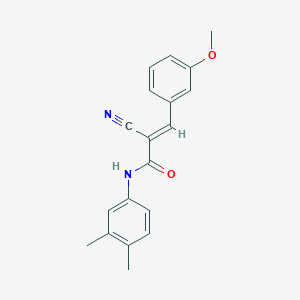
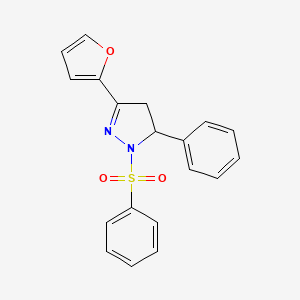
![2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide](/img/structure/B2723474.png)
